Sodium L-lactate-3-13C solution

Übersicht

Beschreibung

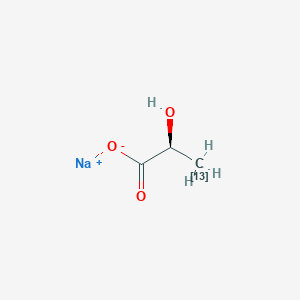

Sodium L-lactate-3-13C solution is an isotopically labeled compound where the carbon-13 isotope is incorporated at the third carbon position of the lactate molecule. This compound is primarily used in metabolic studies and isotopic labeling experiments due to its enhanced visibility and detectability . The molecular formula of Sodium L-lactate-3-13C is 13CH3CH(OH)CO2Na, and it is often used in aqueous solutions with a concentration range of 45-55% (w/w) .

Wirkmechanismus

Target of Action

Lactate-13C-1 (sodium), also known as Sodium L-lactate-3-13C solution, is a 13C labeled form of Lactate (sodium) . The primary targets of this compound are the biochemical processes involved in glycogenolysis and glycolysis .

Mode of Action

Lactate-13C-1 (sodium) interacts with its targets by participating in the biochemical processes of glycogenolysis and glycolysis . Glycogenolysis is the breakdown of glycogen to glucose, while glycolysis is the metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (reduced nicotinamide adenine dinucleotide) .

Biochemical Pathways

The compound affects the biochemical pathways of glycogenolysis and glycolysis . It is incorporated into these pathways as a tracer, allowing for the tracking of the metabolic processes . The downstream effects include the production of energy in the form of ATP and NADH, which are crucial for various cellular functions .

Pharmacokinetics

The pharmacokinetics of Lactate-13C-1 (sodium) involves its absorption, distribution, metabolism, and excretion (ADME). The compound is used as a tracer in drug development processes, and its deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The result of Lactate-13C-1 (sodium)'s action is the production of energy in the form of ATP and NADH through the processes of glycogenolysis and glycolysis . These energy molecules are essential for various cellular functions. In a study involving ICU patients, the rates of appearance (Ra) and metabolic clearance of lactate were measured, showing that ICU patients with normal lactate concentrations had kinetics very similar to healthy volunteers .

Biochemische Analyse

Biochemical Properties

Lactate-13C-1 (sodium) interacts with various enzymes, proteins, and other biomolecules. It is a crucial metabolic substrate and an important signal molecule in the brain . It provides an alternative energy source for organs, especially the brain, when there is a high demand for energy without sufficient oxygen supply, or a shortage of the primary metabolic substrate glucose .

Cellular Effects

Lactate-13C-1 (sodium) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that increasing aerobic lactate production confers a potent chemoresistance through the upregulation of ATP-binding cassette (ABC) transporter MRP1 expression .

Molecular Mechanism

At the molecular level, Lactate-13C-1 (sodium) exerts its effects through various mechanisms. It is involved in the breakdown of complex carbohydrates, and short-chain fatty acids (SCFAs) are the end products that play a key role in the gut microbiota-host organ axes . It also contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Temporal Effects in Laboratory Settings

The effects of Lactate-13C-1 (sodium) change over time in laboratory settings. For instance, in a study using the [1H-13C]-NMR technique, researchers observed dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways . The 13C labeled metabolites were subsequently profiled comparatively in plasma, liver, brain, and skeletal muscle collected at 6, 12, and 24 h after the tracer administration .

Dosage Effects in Animal Models

The effects of Lactate-13C-1 (sodium) vary with different dosages in animal models. In a study using mice, researchers observed organ-specific and time-dependent 13C metabolite enrichments . A sex difference in 13C-lactate enrichment was observed in skeletal muscle, highlighting the sex effect on the interplay between gut microbiome and host organs .

Metabolic Pathways

Lactate-13C-1 (sodium) is involved in various metabolic pathways. It is a product of glycogenolysis and glycolysis . It is also involved in the breakdown of complex carbohydrates, with short-chain fatty acids (SCFAs) being the end products .

Transport and Distribution

Lactate-13C-1 (sodium) is transported and distributed within cells and tissues. The transport of lactate in the brain and other organs is mediated by the monocarboxylate transporters MCT1-4 .

Subcellular Localization

A study using a lactate sensor called FiLa revealed that lactate is highly enriched in mammalian mitochondria

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium L-lactate-3-13C involves the fermentation of a sugar source, such as corn or beets, followed by the incorporation of the carbon-13 isotope. The resulting lactic acid is then neutralized with sodium hydroxide to form Sodium L-lactate-3-13C . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of Sodium L-lactate-3-13C follows similar principles but on a larger scale. The fermentation process is optimized for maximum yield, and the isotopic labeling is carefully controlled to achieve the desired isotopic purity (≥99 atom % 13C) . The final product is then purified and concentrated to the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium L-lactate-3-13C undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Sodium L-lactate-3-13C can be oxidized to pyruvate using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: It can be reduced to propylene glycol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group in Sodium L-lactate-3-13C can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Pyruvate

Reduction: Propylene glycol

Substitution: Halogenated lactate derivatives

Wissenschaftliche Forschungsanwendungen

Metabolic Tracing

Sodium L-lactate-3-13C is widely used as a metabolic tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. It helps in understanding metabolic pathways and the dynamics of lactate metabolism in various biological systems.

Key Studies :

- Metabolomics : Utilized to trace metabolic fluxes in cancer cells, providing insights into altered metabolic pathways during tumor progression .

- Clinical Diagnostics : Employed in the assessment of metabolic disorders, where lactate levels can indicate hypoxia or mitochondrial dysfunction .

| Application | Methodology | Findings |

|---|---|---|

| Metabolic Flux | MS and NMR | Identified altered lactate metabolism in tumors |

| Clinical Assessment | Blood lactate monitoring | Correlated elevated lactate with metabolic disorders |

Pharmaceutical Research

Sodium L-lactate-3-13C serves as a valuable tool in drug development, particularly for assessing the pharmacokinetics of new drugs that influence lactate metabolism.

Case Study :

A study investigated the effect of a novel anti-cancer drug on lactate production in tumor cells using sodium L-lactate-3-13C as a tracer. The results indicated a significant reduction in lactate levels, suggesting that the drug effectively alters metabolic pathways associated with tumor growth .

Food Science and Fermentation Studies

In food science, sodium L-lactate is used to enhance flavor and preserve food products. The isotopically labeled form allows researchers to track its incorporation into food matrices during fermentation processes.

Research Insights :

Studies have shown that sodium L-lactate can inhibit spoilage organisms while enhancing the growth of beneficial bacteria during fermentation, thus improving product safety and quality .

Environmental Applications

Sodium L-lactate-3-13C has potential applications in environmental studies, particularly in assessing the biodegradation of organic pollutants.

Example Study :

Research demonstrated that microorganisms could utilize sodium L-lactate as a carbon source for bioremediation efforts, effectively breaking down contaminants in soil and water systems .

Vergleich Mit ähnlichen Verbindungen

Sodium L-lactate-2-13C: Labeled at the second carbon position.

Sodium L-lactate-13C3: Labeled at all three carbon positions.

L-Lactic acid-13C3 sodium salt solution: Another isotopically labeled form of lactic acid

Uniqueness: The specific labeling at the third carbon position in Sodium L-lactate-3-13C provides unique advantages in metabolic studies, allowing for precise tracking and analysis of specific metabolic pathways .

Biologische Aktivität

Sodium L-lactate-3-13C is a stable isotopic analogue of sodium L-lactate, which is widely utilized in metabolic research due to its role in energy metabolism and buffering capacity. This article delves into the biological activity of sodium L-lactate-3-13C, highlighting its metabolic pathways, applications in research, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 201595-71-3 |

| Molecular Formula | C₃H₅NaO₃ |

| Molecular Weight | 115.038 g/mol |

| Melting Point | 163-165 °C |

| Isotopic Purity | ≥99 atom % ¹³C |

Sodium L-lactate-3-13C is typically available as a solution comprising 45-55% (w/w) in water, with a high chiral purity suitable for various analytical applications, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Metabolic Role

Sodium L-lactate serves as a key intermediate in the metabolic pathway of lactic acid fermentation. It plays a significant role in:

- Energy Production : Lactate can be converted back to glucose in the liver via gluconeogenesis, providing an essential energy source during anaerobic conditions.

- Buffering Capacity : It helps regulate pH levels in the body by neutralizing excess acids, thus preventing metabolic acidosis, particularly during strenuous exercise or pathological conditions .

Research Applications

The isotopic labeling of sodium L-lactate allows researchers to track metabolic processes in vivo. Key applications include:

- Metabolic Studies : Used as a tracer to study lactate metabolism and redox states in various tissues, aiding in understanding conditions like ischemia and cancer metabolism .

- Clinical Research : Employed in clinical settings to evaluate metabolic responses during treatments involving lactate infusion, particularly in critically ill patients .

Case Studies

-

Lactate Metabolism in Cancer :

A study utilized sodium L-lactate-3-13C to investigate metabolic alterations in tumor cells. The findings indicated that lactate not only serves as an energy substrate but also modulates tumor microenvironments by influencing immune cell function and promoting angiogenesis . -

Buffering Capacity Comparison :

A clinical trial compared the effects of sodium L-lactate and racemic lactate on buffering capacity during surgical procedures. Results showed both compounds effectively increased buffering capacity without significant differences between them, highlighting their potential use in fluid resuscitation protocols .

Pharmacokinetics

The pharmacokinetic properties of sodium L-lactate indicate complete bioavailability when administered intravenously. Its metabolites, primarily bicarbonates, help maintain acid-base balance by reacting with excess hydrogen ions to form carbon dioxide and water .

Safety Profile

Research indicates that sodium L-lactate is non-carcinogenic and non-mutagenic at physiological concentrations. It is generally well-tolerated when used within recommended dosages for therapeutic purposes .

Eigenschaften

IUPAC Name |

sodium;(2S)-2-hydroxy(313C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-UEORGECYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][C@@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635683 | |

| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201595-70-2 | |

| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.